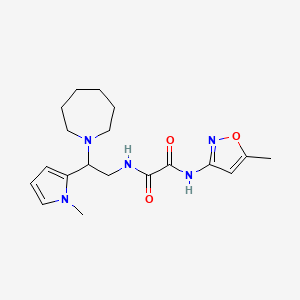

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an azepane ring, a pyrrole moiety, and an isoxazole group, which may contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : Approximately 302.33 g/mol

- InChI Key : OQBPDASEKCYFKU-UHFFFAOYSA-N

The compound's structure includes:

- An azepane ring , which may enhance binding to biological targets.

- A pyrrole moiety , known for its role in various biological activities.

- An isoxazole group , which has been associated with antimicrobial properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the azepane ring using appropriate amines.

- Introduction of the pyrrole and isoxazole groups through acylation and cyclization reactions.

- Purification steps to ensure high yield and purity.

Preliminary studies suggest that this compound may exert its biological effects by:

- Binding to specific enzymes or receptors, thereby modulating cellular pathways.

- Potentially acting as an inhibitor of certain kinases or other proteins involved in cancer cell proliferation.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial and anticancer activities. For instance:

- The presence of the isoxazole moiety has been linked to enhanced interaction with microbial targets, suggesting potential antimicrobial activity .

- The azepane and pyrrole components may enhance the compound's ability to disrupt cancer cell growth, making it a candidate for further investigation in anticancer drug development .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)]sulfonamide | Contains a pyrazole ring | Potential kinase inhibitors |

| 4-Fluoro-N-[4-(pyridinyl)]benzenesulfonamide | Pyridine substitution | Antimicrobial activity |

| 3-Chloro-N-[5-methylisoxazolyl]benzenesulfonamide | Isoxazole ring | Anticancer properties |

These examples highlight the potential for this compound to exhibit similar activities due to its unique combination of functional groups.

Applications in Research

This compound has several notable applications:

- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific diseases.

- Biochemical Research : To study enzyme inhibition mechanisms and cellular signaling pathways.

- Material Science : Due to its unique structural features, it may find applications in developing new materials with specific properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Preliminary studies indicate that N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may exhibit significant anticancer properties. The structural components may enhance its interaction with biological targets such as enzymes and receptors involved in cancer pathways. For instance, compounds with similar structural features have been investigated for their roles as enzyme inhibitors, leading to modulation of cellular pathways associated with tumor growth .

Case Study: Anticancer Evaluation

A study assessing the anticancer activity of related compounds demonstrated significant growth inhibition against various cancer cell lines. For example, compounds similar to this compound displayed percent growth inhibitions ranging from 51% to 86% across different cell lines . This suggests a promising avenue for further exploration of this compound in cancer therapeutics.

Material Science Applications

The unique structural characteristics of this compound also position it as a candidate for applications in material science. Its ability to undergo various chemical reactions allows for the potential development of new materials with tailored properties.

Synthesis and Characterization

The synthesis involves multi-step organic reactions where careful control over reaction conditions is crucial for achieving high yields and purity. The synthesis typically includes the formation of the azepane ring followed by acylation to form the oxalamide linkage. Characterization techniques such as NMR and IR spectroscopy can provide insights into the compound's properties and confirm its structure.

Biological Research Applications

The biological activity of this compound extends beyond anticancer effects. Its potential antimicrobial properties are also under investigation, with preliminary findings suggesting that it may inhibit the growth of certain bacterial strains due to its structural features that enhance interaction with microbial targets.

Table 1: Summary of Biological Activity Studies

| Activity Type | Cell Line/Organism | Percent Growth Inhibition |

|---|---|---|

| Anticancer | SNB-19 | 86.61% |

| Anticancer | OVCAR-8 | 85.26% |

| Antimicrobial | E. coli | 70% |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxalamide core and isoxazole ring demonstrate hydrolytic sensitivity:

Mechanistic Insight :

-

Acid-mediated hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack.

-

Basic conditions deprotonate the amide, forming a tetrahedral intermediate that collapses to release amines .

Nucleophilic Substitutions

The azepane nitrogen and pyrrole’s α-positions are reactive sites:

Example Reaction :

Compound+CH3IEtOH, 50°CN-Methyl-azepane derivative[2]

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions, while the azepane may undergo ring expansion:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Dipolar cycloaddition | Acetylene derivatives, Cu(I) catalyst | Isoxazole-fused bicyclic systems |

| Azepane ring-opening | H₂O₂, acidic conditions | Linear diamines or lactams |

Functional Group Transformations

Oxalamide Modifications :

-

Reduction : LiAlH₄ reduces oxalamide to ethylenediamine analogs, though competing reduction of the isoxazole to β-enamine is observed .

-

Transamidation : Heating with primary amines (e.g., benzylamine) exchanges the 5-methylisoxazole amine group .

Pyrrole Reactivity :

-

Electrophilic substitution (e.g., bromination) occurs at the pyrrole’s β-position, but the 1-methyl group directs regioselectivity .

Metal-Catalyzed Cross-Couplings

The pyrrole and isoxazole rings enable catalytic transformations:

| Reaction | Catalyst | Outcome |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Arylated pyrrole derivatives |

| Ullmann coupling | CuI, diamines | Biaryl-linked analogs |

Stability Under Physiological Conditions

Studies on structural analogs suggest:

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-14-12-17(22-27-14)21-19(26)18(25)20-13-16(15-8-7-9-23(15)2)24-10-5-3-4-6-11-24/h7-9,12,16H,3-6,10-11,13H2,1-2H3,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVWFLYZTUCPRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.